

Introduction: The Strategic Importance of the Sulfonyl-Biphenyl Moiety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Piperidin-1-ylsulfonyl)phenylboronic acid

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The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and mechanistic insights for the coupling of **4-(piperidin-1-ylsulfonyl)phenylboronic acid** with various aryl halides. The resulting sulfonyl-biphenyl scaffold is of significant interest in medicinal chemistry. The piperidine moiety is a prevalent heterocyclic fragment in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[3][4] Concurrently, the sulfonamide group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[5] The combination of these structural features through a robust Suzuki coupling protocol offers a powerful strategy for the rapid generation of diverse compound libraries in drug discovery programs.

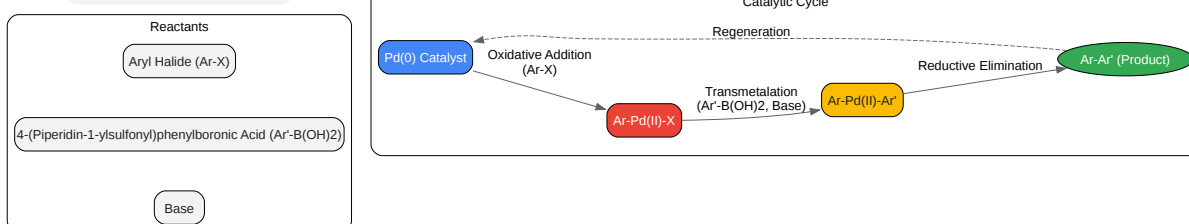
Mechanistic Considerations: A Palladium-Catalyzed Cycle

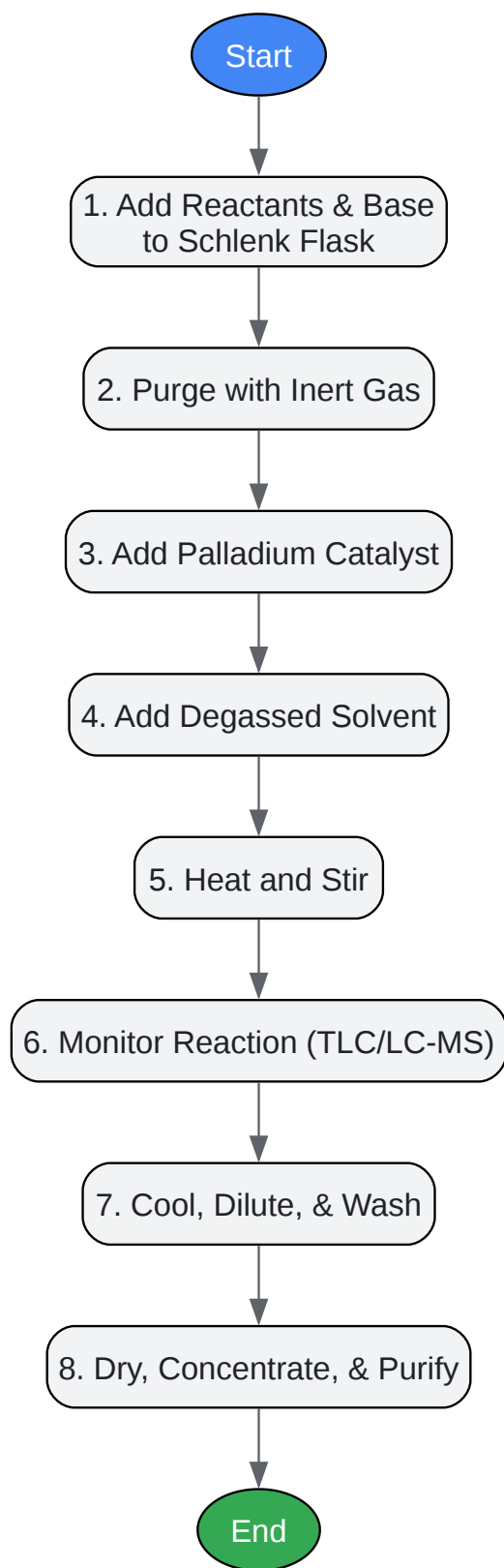
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

- **Oxidative Addition:** The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[1]

- **Transmetalation:** This is a crucial step where the organic group from the organoboron compound is transferred to the palladium complex. The presence of a base is critical for this step to occur.^{[7][8][9]} The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium center.^{[9][10]}
- **Reductive Elimination:** In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.^{[1][7]}

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.





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- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Sulfonyl-Biphenyl Moiety]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1386960#4-piperidin-1-ylsulfonyl-phenylboronic-acid-suzuki-coupling-protocol\]](https://www.benchchem.com/product/b1386960#4-piperidin-1-ylsulfonyl-phenylboronic-acid-suzuki-coupling-protocol)

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